

# early research and discovery of 4-Vinyl-1,3-dioxolan-2-one

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## Compound of Interest

Compound Name: 4-Vinyl-1,3-dioxolan-2-one

Cat. No.: B1349326

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An In-depth Technical Guide on the Early Research and Discovery of **4-Vinyl-1,3-dioxolan-2-one**

## Introduction

**4-Vinyl-1,3-dioxolan-2-one**, also known as vinyl ethylene carbonate, is a significant cyclic carbonate monomer. Its early research and discovery were primarily driven by the quest for novel monomers that could undergo polymerization to produce functional polymers. A key synthetic route that emerged from early studies is the cycloaddition of carbon dioxide (CO<sub>2</sub>) to 3,4-epoxy-1-butene. This reaction is valued for its atom economy and its utilization of CO<sub>2</sub> as a C1 building block. The presence of the vinyl group allows for further functionalization or polymerization, making it a versatile chemical intermediate.

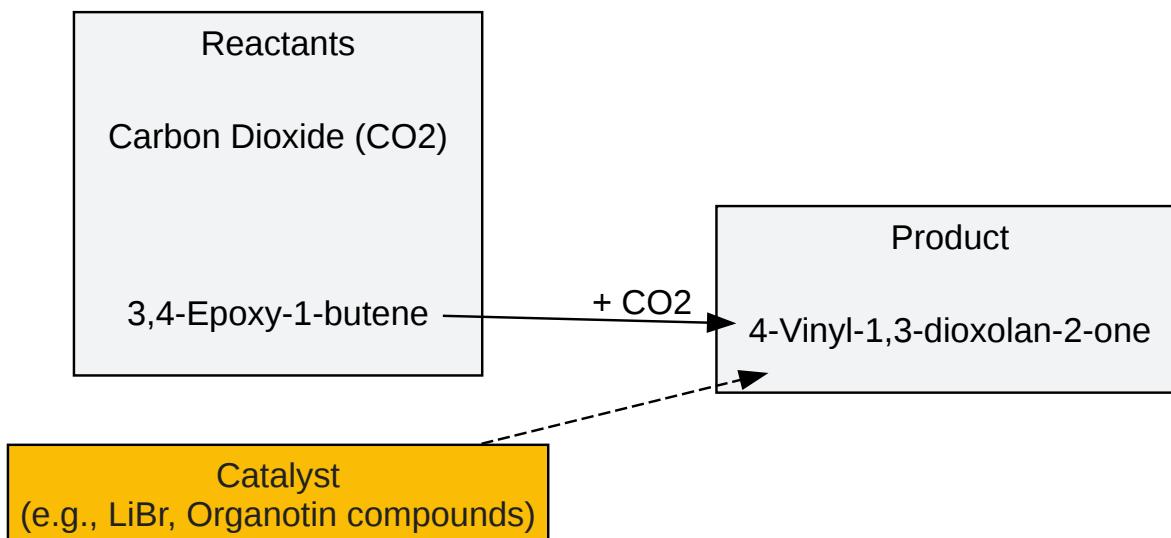
## Synthesis and Discovery

The synthesis of **4-vinyl-1,3-dioxolan-2-one** was a subject of investigation in the mid-20th century, with a notable method being the reaction of 3,4-epoxy-1-butene with carbon dioxide. This reaction is typically catalyzed by various salts and complexes. Early research focused on optimizing the reaction conditions to achieve high yields and selectivity.

A significant advancement in the synthesis involved the use of alkali metal halides as catalysts. For instance, lithium bromide was found to be an effective catalyst for this transformation. The reaction proceeds by the nucleophilic attack of the halide ion on the epoxide ring, followed by the insertion of carbon dioxide and subsequent ring-closure to form the cyclic carbonate.

Another area of early investigation was the use of organotin compounds as catalysts. These catalysts demonstrated high activity and selectivity for the formation of **4-vinyl-1,3-dioxolan-2-one** from 3,4-epoxy-1-butene and CO<sub>2</sub>.

The general reaction scheme is depicted below:



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Caption: Synthesis of **4-Vinyl-1,3-dioxolan-2-one** from 3,4-Epoxy-1-butene and CO<sub>2</sub>.

## Physicochemical Properties

Early studies characterized **4-vinyl-1,3-dioxolan-2-one** to determine its fundamental physical and spectroscopic properties. This data was crucial for its identification and for understanding its behavior as a monomer in polymerization reactions.

Property	Value
Boiling Point	115-117 °C at 10 mmHg
<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ)	4.1-4.6 (m, 2H, CH <sub>2</sub> ), 5.0-5.5 (m, 3H, CH=CH <sub>2</sub> ), 5.8-6.2 (m, 1H, CH=CH <sub>2</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ)	70.9 (CH <sub>2</sub> ), 77.2 (CH), 116.3 (CH <sub>2</sub> =), 135.2 (CH=), 154.9 (C=O)
Infrared (IR, cm <sup>-1</sup> )	~1800 (C=O stretching)

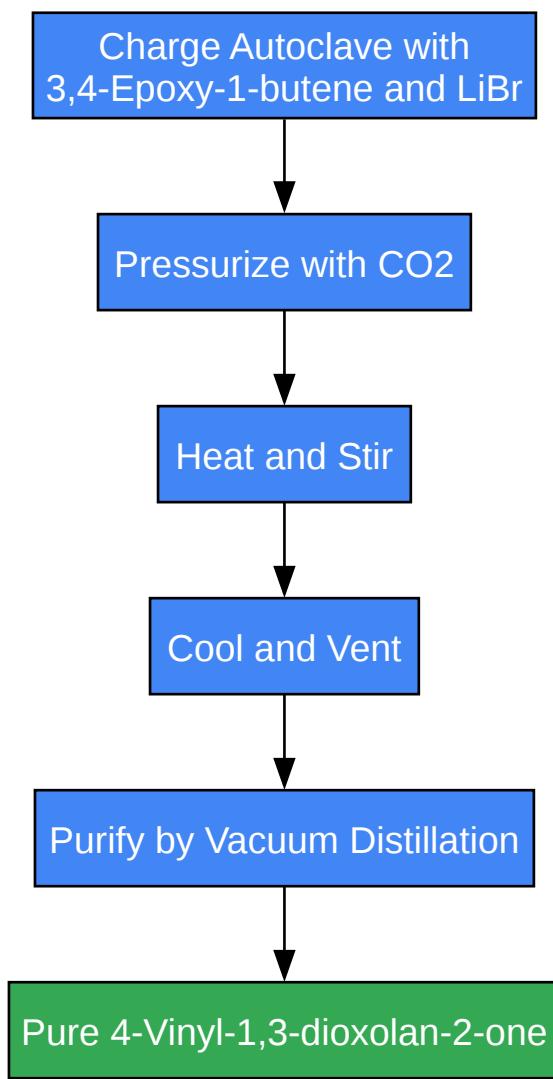
## Experimental Protocols

Detailed experimental procedures from early research provide a foundational understanding of the synthesis of **4-vinyl-1,3-dioxolan-2-one**. Below is a representative protocol based on early literature.

### Synthesis of **4-Vinyl-1,3-dioxolan-2-one** using a Lithium Bromide Catalyst

- Apparatus: A high-pressure autoclave equipped with a magnetic stirrer.
- Reagents:
  - 3,4-Epoxy-1-butene
  - Lithium bromide (LiBr)
  - Carbon dioxide (CO<sub>2</sub>)
- Procedure:
  - The autoclave is charged with 3,4-epoxy-1-butene and a catalytic amount of lithium bromide.
  - The autoclave is sealed and then pressurized with carbon dioxide to the desired pressure.
  - The reaction mixture is heated to a specific temperature (e.g., 100-150 °C) and stirred for a set duration (e.g., several hours).

- After the reaction is complete, the autoclave is cooled to room temperature and the excess CO<sub>2</sub> is carefully vented.
- The crude product is then purified, typically by vacuum distillation, to yield pure **4-vinyl-1,3-dioxolan-2-one**.



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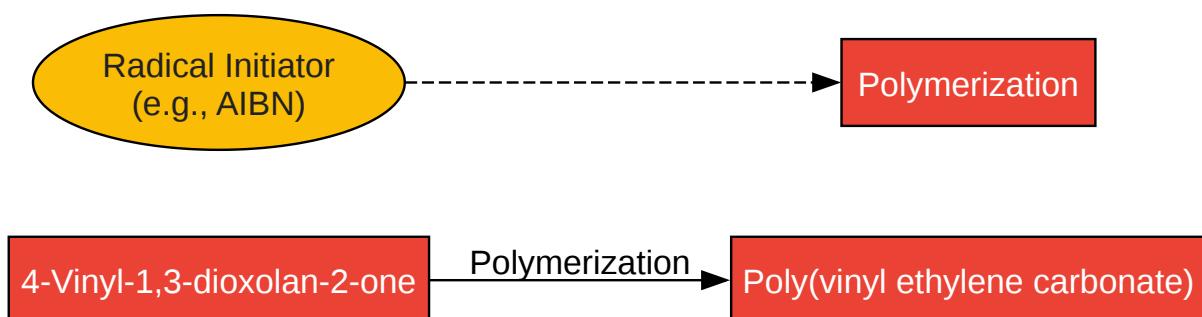
Caption: Experimental workflow for the synthesis of **4-Vinyl-1,3-dioxolan-2-one**.

## Early Applications and Polymerization

From its discovery, the primary interest in **4-vinyl-1,3-dioxolan-2-one** was its potential as a monomer. The vinyl group provides a handle for radical polymerization, while the cyclic

carbonate moiety offers opportunities for post-polymerization modification or imparts desirable properties to the resulting polymer, such as increased polarity and a higher glass transition temperature.

Early research explored the polymerization of **4-vinyl-1,3-dioxolan-2-one** to poly(vinyl ethylene carbonate). This polymer was investigated for its potential applications in various fields, including as a component in electrolytes for batteries due to the polar nature of the carbonate groups. The polymerization can be initiated by free-radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.



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Caption: Polymerization of **4-Vinyl-1,3-dioxolan-2-one**.

## Conclusion

The early research and discovery of **4-vinyl-1,3-dioxolan-2-one** laid the groundwork for its use as a valuable monomer and chemical intermediate. The development of efficient synthetic routes from 3,4-epoxy-1-butene and carbon dioxide was a key achievement, highlighting an early example of CO<sub>2</sub> utilization in chemical synthesis. The characterization of its properties and the exploration of its polymerization behavior established its potential for the creation of functional polymers, a potential that continues to be explored in contemporary materials science.

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